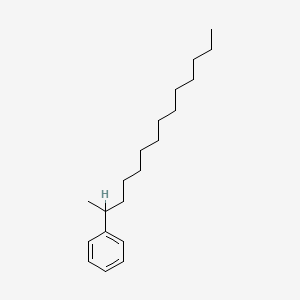

2-Phenyltetradecane

Vue d'ensemble

Description

. It belongs to the class of alkylbenzenes, which are characterized by a benzene ring substituted with an alkyl chain. This compound is notable for its hydrophobic properties and is often used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Phenyltetradecane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the continuous addition of tetradecyl chloride to a benzene solution containing the catalyst, followed by distillation to separate the desired product from by-products and unreacted starting materials .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alkylbenzenes with reduced alkyl chains

Substitution: Nitro derivatives, halogenated compounds

Applications De Recherche Scientifique

Chemical Research Applications

2-Phenyltetradecane serves as a significant model compound in the field of organic chemistry. Its structural characteristics make it useful for studying:

- Alkylbenzene Derivatives : It is often utilized in research focused on the synthesis and reactivity of alkylbenzene compounds, helping chemists understand the behavior of similar molecules under various conditions .

- Reaction Mechanisms : The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it a valuable subject for mechanistic studies in organic chemistry.

Biological Research Applications

In biological studies, this compound is used as a reference compound to investigate:

- Biological Interactions : Its hydrophobic nature allows researchers to study its interactions with lipid membranes and proteins, providing insights into cellular signaling pathways and membrane dynamics.

- Potential Therapeutic Properties : Preliminary research is being conducted to explore its pharmacological potential, particularly in relation to its effects on cell membranes and signaling mechanisms.

Industrial Applications

The fragrance industry significantly utilizes this compound due to its pleasant aroma and stability. Specific applications include:

- Perfume Formulations : It is incorporated into various fragrances due to its aromatic properties, contributing to the scent profile of perfumes, soaps, and shampoos.

- Cosmetic Products : The compound's stability makes it suitable for use in cosmetic formulations where long-lasting fragrance is desired.

Environmental Applications

This compound has also been studied in environmental science as a tracer for pollution studies:

- Molecular Tracers : It is used as a molecular tracer for domestic waste inputs in environmental monitoring, helping researchers track pollution sources and assess environmental health .

- Calibration Standards : The compound serves as an internal standard in gas chromatography analyses for quantifying long-chain alkylbenzenes (LABs) in environmental samples .

Case Study 1: Alkylbenzene Derivatives Research

A study investigated the reactivity of various alkylbenzene derivatives, including this compound. Researchers found that the compound exhibited unique electrophilic substitution patterns compared to shorter-chain analogs, highlighting its importance in understanding structure-reactivity relationships in organic synthesis.

Case Study 2: Environmental Monitoring

In an environmental monitoring project, this compound was used as a tracer to assess wastewater contamination levels in urban water bodies. The study demonstrated that concentrations of this compound correlated with increased levels of domestic waste inputs, validating its use as an effective molecular marker.

Mécanisme D'action

The mechanism of action of 2-Phenyltetradecane is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. Its interactions with molecular targets are largely non-specific, driven by hydrophobic interactions rather than specific binding to receptors or enzymes .

Comparaison Avec Des Composés Similaires

- 1-Phenyltetradecane

- Tetradecylbenzene

- Phenyl-n-tetradecane

Comparison: 2-Phenyltetradecane is unique among its analogs due to the position of the phenyl group on the second carbon of the tetradecane chain. This structural difference can influence its physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions. For instance, 1-Phenyltetradecane, where the phenyl group is attached to the first carbon, may exhibit different reactivity in electrophilic aromatic substitution reactions .

Activité Biologique

2-Phenyltetradecane (C20H34) is an aromatic hydrocarbon that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores the compound's biological properties, including its antibacterial, antioxidant, and anticancer activities, supported by relevant research findings and data tables.

This compound is classified as a long-chain alkylbenzene. Its structure consists of a tetradecane backbone with a phenyl group attached at the second carbon position. This structural configuration influences its interactions with biological systems.

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial properties. A comparative study of various phenylalkanes demonstrated that this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The compound was evaluated alongside other phenylalkanes, revealing a spectrum of activity depending on the bacterial strain tested.

Table 1: Antibacterial Activity of this compound Compared to Other Phenylalkanes

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | Moderate | Moderate |

| 1-Phenyldodecane | High | Low |

| 3-Phenyldodecane | Low | Moderate |

| 4-Phenyldodecane | Moderate | Low |

The effectiveness of this compound can be attributed to its hydrophobic nature, which facilitates penetration into bacterial membranes, disrupting cellular functions.

Antioxidant Activity

In vitro studies have shown that this compound possesses antioxidant properties. These properties are crucial in combating oxidative stress within biological systems. The antioxidant capacity was assessed using various assays, including DPPH radical scavenging tests.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 45.3 ± 1.5 |

| ABTS Scavenging | 50.1 ± 2.0 |

The IC50 values indicate the concentration required to inhibit 50% of the radical activity, demonstrating that while effective, the antioxidant capacity of this compound is lower than that of standard antioxidants like ascorbic acid.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies on various cancer cell lines have suggested that this compound may induce apoptosis (programmed cell death) through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Effects on Cancer Cell Lines

A study conducted on SK-MEL-28 melanoma cells revealed that treatment with this compound resulted in significant cytotoxicity:

- Cell Viability Reduction : Treatment with concentrations ranging from 10 µM to 100 µM led to a reduction in cell viability by up to 70%.

- Mechanistic Insights : The compound was found to increase reactive oxygen species (ROS) levels, triggering apoptotic pathways.

Propriétés

IUPAC Name |

tetradecan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFUGKICRHMMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863413 | |

| Record name | (Tetradecan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-59-2 | |

| Record name | Benzene, (1-methyltridecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Tetradecan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.